N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSDHMCHFNZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and 6,7-dimethoxyquinazoline.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Catalysts: A catalyst, such as palladium on carbon, may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution on the Benzyl Group
Halogen-Substituted 4-Anilinoquinazoline Derivatives (EGFR Inhibitors)
highlights several halogenated analogs with substitutions on the aniline ring:
- Amine Type: The benzylamine group (target) vs. aniline (TKI series) may alter hydrogen bonding and π-π stacking interactions .
Dual Halogen-Substituted Derivatives
- N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (): Molecular Formula: C₁₆H₁₃ClFN₃O₂; Molecular Weight: 333.74 g/mol . This compound’s activity may differ significantly from mono-halogenated analogs .
Complex Amine Substituents
- N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine (): Molecular Formula: C₂₈H₃₈N₆O₂.
Biological Activity
N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative recognized for its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound has garnered attention due to its potential as an anticancer agent, as well as its interactions with various molecular targets.
Molecular Formula : C17H17FN3O2
Molecular Weight : 314.34 g/mol
CAS Number : 477859-86-2
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 6,7-dimethoxyquinazoline under specific conditions, often utilizing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. The purification process may include techniques like recrystallization or column chromatography to achieve high purity levels.
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. The compound inhibits kinase activity by binding to the ATP-binding site of enzymes such as the epidermal growth factor receptor (EGFR) tyrosine kinase. This interaction disrupts downstream signaling pathways critical for cell proliferation and survival, leading to apoptosis in cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer efficacy against various cancer cell lines. A notable study evaluated its effects on colorectal cancer cell lines (HCT116, HT29, and SW620), revealing:
- IC50 Values :
- HCT116: 8.50 ± 2.53 µM
- HT29: 5.80 ± 0.92 µM
- SW620: 6.15 ± 0.37 µM
- Non-cancerous cell line (CRL1459): IC50 of 14.05 ± 0.37 µM
The selectivity index for these cancer cells was greater than two-fold compared to non-cancerous cells, indicating a promising therapeutic window .
Induction of Apoptosis
The compound induces apoptosis through several mechanisms:
- Cell Cycle Arrest : G2 phase arrest is observed in treated cells.
- Activation of Apoptotic Pathways : Involvement of caspases (caspase-9 and executioner caspases-3 and -7) indicates activation of intrinsic apoptotic pathways.
- Nuclear Fragmentation : Morphological changes consistent with apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to cellular stress and apoptosis .
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | Structure | Chlorine substituent may alter biological activity |
| N-[(4-bromophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | Structure | Bromine substituent enhances lipophilicity |
| N-[(4-methylphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | Structure | Methyl group may influence binding affinity |
The presence of the fluorine atom in this compound enhances its biological activity and metabolic stability compared to similar compounds. This fluorine substitution increases lipophilicity, improving cell membrane penetration and interaction with intracellular targets.
Research Applications
This compound has several applications in scientific research:
- Chemistry : Acts as a building block for synthesizing more complex quinazoline derivatives.
- Biology : Investigated for its potential as an enzyme inhibitor targeting kinases involved in critical signaling pathways.
- Medicine : Explored for anticancer properties across various cancer types.
Q & A
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, and how can purity be optimized?
A common method involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with 4-fluorobenzylamine. Key steps include:
- Reaction Conditions : Use isopropanol as a solvent with a base like DIPEA (diisopropylethylamine) at 90°C for 2–4 hours .
- Purification : Column chromatography (e.g., 0–15% EtOAc/heptane gradient) or recrystallization to achieve >95% purity.
- Validation : Confirm via LCMS (e.g., m/z ~378.1 [M+1]⁺) and ¹H/¹³C NMR to detect residual solvents or byproducts .
Q. How is the structural integrity of this compound verified in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Critical parameters include:
Q. What spectroscopic techniques are essential for characterizing this quinazoline derivative?
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.8 ppm), and amine protons (δ ~11.4 ppm, broad) .
- LCMS/HRMS : Confirm molecular weight and fragmentation patterns.
- FT-IR : Detect C-F stretches (~1,200 cm⁻¹) and quinazoline ring vibrations .
Advanced Research Questions
Q. How do halogen substitutions (e.g., F, Cl) on the phenyl ring influence EGFR inhibition efficacy?
- Mechanistic Insight : Fluorine at the para position enhances electron-withdrawing effects, stabilizing ligand-receptor interactions. Compare with N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG1478), where Cl increases hydrophobicity but may reduce solubility .
- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to compare binding energies with EGFR (PDB: 1M17). Validate via kinase inhibition assays (IC₅₀) in HCT116 or SW620 cells .
Q. How can contradictory cytotoxicity data across cell lines be systematically addressed?
- Case Study : If IC₅₀ varies between HCT116 (8.5 µM) and HT29 (5.8 µM), consider:
Q. What computational strategies predict the compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), CNS permeability (low), and CYP450 inhibition risk.
- MD Simulations : Simulate blood-brain barrier penetration (GROMACS) or plasma protein binding (e.g., albumin) .
Q. How does this compound induce intrinsic apoptosis, and what biomarkers validate this mechanism?
- Pathway Analysis : Activate caspase-9/-3 via mitochondrial cytochrome c release. Use flow cytometry for Annexin V/PI staining and Western blot for Bax/Bcl-2 ratios .
- Biomarkers : Nuclear fragmentation (Hoechst staining), PARP cleavage, and ROS levels (via N-acetylcysteine rescue experiments) .
Methodological Challenges
Q. What strategies mitigate quinazoline degradation during long-term stability studies?
- Storage : Lyophilize in amber vials under argon (-20°C).
- Analytical Monitoring : Use HPLC-PDA to track degradation peaks (e.g., hydrolysis at C4-amine or demethylation of methoxy groups) .
Q. How are structure-activity relationship (SAR) studies designed for quinazoline derivatives?
Q. What analytical techniques resolve spectral overlaps in crowded NMR regions?
- Advanced NMR : Use 2D experiments (HSQC, HMBC) to assign aromatic protons.
- Dynamic Exchange : Variable-temperature NMR to distinguish broad amine signals from solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
